molecular formula C12H10Cl2N2O2 B5420093 1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea

1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea

Cat. No.: B5420093
M. Wt: 285.12 g/mol
InChI Key: XYRWGZLFVOBLQL-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is an organic compound that features a dichlorophenyl group and a furan-2-ylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 3,5-dichloroaniline with furan-2-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dichlorophenyl)-3-(furan-2-yl)urea
  • 1-(3,5-Dichlorophenyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(3,5-Dichlorophenyl)-3-(pyridin-2-ylmethyl)urea

Uniqueness

1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is unique due to the presence of both the dichlorophenyl and furan-2-ylmethyl groups, which confer specific chemical and biological properties. The dichlorophenyl group enhances its stability and reactivity, while the furan-2-ylmethyl group provides additional sites for chemical modification and potential biological activity.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c13-8-4-9(14)6-10(5-8)16-12(17)15-7-11-2-1-3-18-11/h1-6H,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRWGZLFVOBLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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